An In-Depth Technical Guide to the Physicochemical Characterization of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid
For: Researchers, scientists, and drug development professionals.
Preamble: Charting the Unknown
Rather than a simple data sheet, this document serves as a strategic whitepaper, outlining the comprehensive workflow required to synthesize and characterize this novel benzoic acid derivative. As a Senior Application Scientist, my objective is to not only provide protocols but to instill a deep understanding of the causality behind each experimental choice, ensuring a self-validating and robust characterization cascade. The properties we will explore—including structure, purity, melting point, acidity, solubility, and lipophilicity—are critical determinants of a compound's behavior, from reaction kinetics to biological activity and formulation suitability.[1][2][3]
Section 1: Synthesis and Structural Verification
Before any property can be measured, the target molecule must be synthesized in sufficient purity and its chemical identity unequivocally confirmed.
Proposed Synthesis: The Williamson Ether Synthesis
A logical and well-established route to the target compound is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, we would react the sodium salt of 5-bromo-2-hydroxybenzoic acid (the nucleophile) with 2-methylbenzyl chloride (the electrophile).
Causality of Reagent Choice:
-
Starting Materials: 5-bromo-2-hydroxybenzoic acid (a derivative of salicylic acid) and 2-methylbenzyl chloride are commercially available and provide the necessary fragments of the target molecule.
-
Base Selection: A moderately strong base like sodium hydroxide (NaOH) is sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol, forming the reactive phenoxide. This avoids harsher conditions that could promote side reactions.
-
Reaction Mechanism: This is a classic SN2 reaction. The phenoxide ion attacks the benzylic carbon of 2-methylbenzyl chloride, displacing the chloride leaving group. The primary nature of the benzylic halide minimizes the risk of competing elimination reactions.[4][5]
Caption: Proposed Williamson Ether Synthesis Workflow.
Purification: The Imperative of Recrystallization
The purity of a compound is paramount, as impurities can drastically alter measured properties. The crude product from the synthesis will be purified by recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water mixtures) to find a system where the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Filtration (Hot): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, then potentially in an ice bath, to promote the formation of well-defined crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The purity should be assessed by measuring the melting point range and by chromatographic methods (e.g., HPLC).
Structural Elucidation: The Spectroscopic Triad
The identity of the purified product must be confirmed. This is achieved through a combination of spectroscopic techniques that provide complementary information about the molecule's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic compounds in solution.[7][8][9]
-
¹H NMR: Will confirm the presence and connectivity of all protons. Expected signals would include distinct aromatic protons on both rings, a singlet for the benzylic CH₂ group, and a singlet for the methyl (CH₃) group. The integration of these signals will confirm the relative number of protons in each environment.
-
¹³C NMR: Will show a signal for each unique carbon atom, confirming the carbon skeleton. The spectrum should clearly show the carboxyl carbon, the ether-linked carbons, and the distinct aromatic and aliphatic carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to definitively assign proton and carbon signals and confirm the connectivity between different parts of the molecule, such as the crucial ether linkage between the benzyl group and the benzoic acid ring.
-
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, serving as a fundamental check of its identity.[10][11][12][13]
-
High-Resolution Mass Spectrometry (HRMS): This is essential for determining the exact molecular formula. The measured mass will be precise enough to distinguish the target formula (C₁₅H₁₃BrO₃) from other possibilities with the same nominal mass.[14] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks (M+ and M+2) of nearly equal intensity, which is a definitive signature.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.[15][16]
-
Expected Absorptions:
-
Caption: Workflow for Spectroscopic Structural Elucidation.
Section 2: Core Physicochemical Properties
Once the compound's identity and purity are confirmed, its fundamental physicochemical properties can be reliably determined.
Melting Point (Mp)
The melting point is a crucial indicator of purity and provides information about the strength of the crystal lattice. A pure crystalline solid will exhibit a sharp melting range (typically 0.5-1.0°C).
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Load a small amount of the finely powdered, dry compound into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.[18][19]
-
Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting point. This saves time in subsequent, more precise measurements.
-
Precise Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[18]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[18][20]
-
Validation: The measurement should be repeated at least twice to ensure reproducibility.
Aqueous Solubility
Solubility is a critical property for drug development, affecting absorption and bioavailability.[21][22] The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility.[23]
Experimental Protocol: Shake-Flask Method
-
System Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Incubation: Add an excess amount of the solid compound to each buffer solution in separate vials. The presence of undissolved solid must be visible to ensure saturation.[23]
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the saturated solution from the excess solid.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express solubility in units of mg/mL or µg/mL at each specific pH and temperature.
Acidity Constant (pKa)
The pKa value defines the extent of ionization of a compound at a given pH. For a carboxylic acid, it is the pH at which the compound exists as 50% neutral acid and 50% carboxylate anion. This property governs solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for its determination.[24][25]
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water or a water/co-solvent mix if solubility is low) to a known concentration (e.g., 1 mM).[24][26]
-
Titration Setup: Place the solution in a jacketed vessel at a constant temperature. Immerse a calibrated pH electrode and a magnetic stirrer.[24][26]
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.[26]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest portion of the titration curve.
-
Validation: The procedure should be repeated multiple times. For co-solvent experiments, pKa values at several solvent compositions should be measured and extrapolated to 0% co-solvent to determine the aqueous pKa.[25]
Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is most commonly expressed as the partition coefficient (LogP) between n-octanol and water.[27]
Experimental Protocol: Shake-Flask Method for LogP
-
Phase Preparation: Pre-saturate n-octanol with water and water (or pH 7.4 buffer for LogD) with n-octanol to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase to create a biphasic system.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two layers.[28]
-
Phase Separation: Allow the layers to separate completely, using centrifugation if necessary.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV or UPLC-MS/MS).[29]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])
Section 3: Data Summary and Interpretation
All quantitative data must be presented clearly to facilitate analysis and comparison. The interpretation of these properties in concert provides a holistic profile of the molecule.
Table 1: Predicted and Target Experimental Data for 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid
| Property | Predicted Value/Range | Rationale for Prediction / Experimental Goal |
| Molecular Formula | C₁₅H₁₃BrO₃ | Based on chemical structure. |
| Molecular Weight | 321.17 g/mol | Calculated from the molecular formula. |
| Melting Point (Mp) | > 150 °C | The rigid aromatic structure and potential for hydrogen bonding suggest a relatively high melting point. The experimental goal is a sharp range (<2°C). |
| Aqueous Solubility | Low | The large, hydrophobic structure with a high LogP suggests poor aqueous solubility, which will likely be pH-dependent due to the carboxylic acid. |
| pKa | ~3.5 - 4.5 | Benzoic acids typically have pKa values in this range. The electron-withdrawing bromine and ether group may slightly alter this. |
| LogP | > 3.0 | The presence of two aromatic rings and a bromine atom significantly increases lipophilicity compared to simpler benzoic acids. |
Interpretation of the Physicochemical Profile:
A molecule with the expected properties—high melting point, low intrinsic solubility, a pKa around 4, and a high LogP—would be classified as a likely Biopharmaceutics Classification System (BCS) Class II or IV compound.[30] Such a profile indicates that drug development efforts would need to focus heavily on formulation strategies to enhance solubility and dissolution rate to achieve adequate oral bioavailability. The interplay of these properties is critical; for example, while the carboxylic acid's ability to ionize at higher pH will increase solubility, the high lipophilicity of the neutral form is necessary for membrane permeation.[2] Understanding this balance is the cornerstone of rational drug design.
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